molecular formula C6H8F3NO2 B11727180 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid

Cat. No.: B11727180
M. Wt: 183.13 g/mol
InChI Key: CUEGZWDBHUPGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is a compound with the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an amino and acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method includes the reaction of a trifluoromethyl-substituted alkene with a diazo compound under catalytic conditions to form the cyclopropyl ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is unique due to the specific positioning of the trifluoromethyl group on the cyclopropyl ring, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)5(1-2-5)3(10)4(11)12/h3H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEGZWDBHUPGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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